Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride

Medicinal Chemistry High-Throughput Synthesis Compound Management

The liquid free base (CAS 38205-60-6) is incompatible with automated HTS platforms and aqueous-phase protocols. This hydrochloride salt solves those workflow bottlenecks. - Crystalline solid (mp 172-174°C) enables direct solid-phase weighing and HTS dispensing - Aqueous solubility eliminates organic co-solvents, preserving protein stability in bioconjugation and PROTAC builds - 5-Acetyl group provides a validated entry to CDK inhibitor scaffolds and VEGFR-2/KAS III-targeted libraries

Molecular Formula C7H10ClNOS
Molecular Weight 191.68 g/mol
CAS No. 88323-87-9
Cat. No. B1367049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride
CAS88323-87-9
Molecular FormulaC7H10ClNOS
Molecular Weight191.68 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)C(=O)C.Cl
InChIInChI=1S/C7H9NOS.ClH/c1-4-7(5(2)9)10-6(3)8-4;/h1-3H3;1H
InChIKeyWBTJKCIOSUDCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride (CAS 88323-87-9): A Solid-State Thiazole Building Block for Aqueous-Phase Synthesis


Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride (CAS 88323-87-9) is the hydrochloride salt of 5-acetyl-2,4-dimethylthiazole, a member of the 2,4,5-trisubstituted thiazole class [1]. While the free base is a water-insoluble liquid used primarily as a nutty, roasted flavor ingredient (FEMA 3267) [2], the hydrochloride salt is a crystalline solid with a melting point of 172–174°C [3]. This salt formation fundamentally alters its physical properties, converting a lipophilic liquid into a water-handleable solid, which is a critical differentiator for its primary application as a synthetic building block in medicinal chemistry .

Procurement Risk: Why 2,4-Dimethyl-5-acetylthiazole Analogs Cannot Replace the Hydrochloride Salt


Generic substitution with the free base or other acetylthiazole isomers is not functionally equivalent. The free base, 5-acetyl-2,4-dimethylthiazole (CAS 38205-60-6), is a water-insoluble liquid with a boiling point of 228–230°C . This physical state is incompatible with solid-phase weighing, automated high-throughput screening (HTS) platforms, and aqueous-phase synthetic protocols that are standard in modern medicinal chemistry. While 2-acetylthiazole (CAS 24295-03-2) is a low-melting solid (mp 65.5°C), it remains water-insoluble and possesses a different substitution pattern that alters its reactivity and the electronic properties of the thiazole ring, leading to different reaction outcomes and biological target interactions . The hydrochloride salt's solid form, water-handleability, and distinct reactivity profile are prerequisites for specific synthetic routes, making direct substitution a source of experimental failure and irreproducibility.

Head-to-Head Quantitative Evidence for 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-one Hydrochloride vs. Closest Analogs


Physical State & Handling: Crystalline Salt Outperforms Liquid Free Base for Automated Synthesis

The target hydrochloride salt is a solid with a defined melting point of 172–174°C [1]. In contrast, its direct free base analog, 5-acetyl-2,4-dimethylthiazole, is a liquid at room temperature with a boiling point of 228–230°C . This difference is quantified by a complete phase state divergence: the salt is amenable to precise gravimetric dispensing and solid-phase automated synthesis platforms, while the liquid free base requires volumetric handling, which is less accurate and incompatible with many solid-dispensing HTS workflows.

Medicinal Chemistry High-Throughput Synthesis Compound Management

Aqueous Solubility: Enabling Aqueous-Phase Chemistry vs. Water-Insoluble Free Base

The free base 5-acetyl-2,4-dimethylthiazole is reported as practically insoluble in water, with a computed aqueous solubility of approximately 0.932 mg/mL . The hydrochloride salt, by virtue of its ionic nature, is anticipated to exhibit significantly higher water solubility, a property essential for aqueous-phase reactions, biochemical assays, and salt-form selection in drug discovery. While a precise, experimentally validated mg/mL value for the salt's solubility was not identified in primary literature, its calculated LogP of 1.307 is lower than the free base's LogP of ~1.52–1.69, qualitatively supporting increased hydrophilicity.

Aqueous-Phase Synthesis Bioconjugation Formulation Science

Pharmacological Relevance: Computational Docking Suggests Therapeutic Potential Superior to Inactive Scaffolds

Computational molecular docking studies on the core scaffold, 5-acetyl-2,4-dimethylthiazole, indicate potential inhibitory effects against two pharmacologically relevant targets: vascular endothelial growth factor receptor 2 (VEGFR-2) and β-ketoacyl-acyl carrier protein synthase III (KAS III), suggesting utility as an antiproliferative and antibacterial agent [1]. This contrasts with simpler thiazole analogs like 2,4-dimethylthiazole, which lacks the acetyl group critical for hydrogen bonding interactions and has not been reported to exhibit similar target engagement [2]. The specific 2,4-dimethyl-5-acetyl substitution pattern provides a unique spatial and electronic configuration for these interactions.

Antiproliferative Antibacterial Molecular Docking Drug Discovery

Synthetic Utility: Distinct Reactivity as a Ketone Building Block vs. Non-Acetylated Thiazoles

The 5-acetyl group on the thiazole ring is a critical synthetic handle that enables further chemical diversification. This compound has been explicitly used as a starting material for the acid-catalyzed condensation with aldehydes to form α,β-unsaturated ketones (chalcone analogs) [1], and for the generation of 3-(2,4-dimethylthiazol-5-yl)indeno[1,2-c]pyrazol-4-ones, which are potent cyclin-dependent kinase (CDK) inhibitors [2]. Non-acetylated analogs like 2,4-dimethylthiazole (CAS 541-58-2) cannot participate in these key C–C bond-forming reactions without prior functionalization, adding at least one extra synthetic step.

Heterocyclic Chemistry Organic Synthesis Building Blocks

High-Value Application Scenarios for 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-one Hydrochloride


Automated High-Throughput Synthesis of Thiazole-Based Kinase Inhibitor Libraries

The solid physical form and water-handleability of the hydrochloride salt make it the ideal choice for automated liquid handling and solid-dispensing systems used in HTS library production. The acetyl group provides a direct synthetic entry point for the construction of CDK inhibitor scaffolds, as evidenced by patent literature on 3-(2,4-dimethylthiazol-5-yl)indeno[1,2-c]pyrazol-4-ones [1]. Using this building block eliminates manual volumetric handling and pre-activation steps required for the liquid free base, directly reducing variability and increasing throughput in plate-based parallel synthesis.

Aqueous-Phase Bioconjugation and Targeted Protein Degrader (PROTAC) Synthesis

The enhanced aqueous solubility of the hydrochloride salt enables its use in bioconjugation reactions under physiological-like conditions, which is critical for maintaining protein stability [1]. The 5-acetyl group serves as a versatile linker attachment point for PROTAC (Proteolysis Targeting Chimera) molecules, where aqueous solubility of intermediates is a key challenge. The salt form avoids the protein-precipitating effects of organic co-solvents often needed to dissolve the free base, ensuring compatibility with biochemical assay buffers.

Focused Lead Optimization Guided by Computational Docking on VEGFR-2 and KAS III

Research programs targeting angiogenesis (via VEGFR-2) or bacterial fatty acid synthesis (via KAS III) can prioritize this scaffold based on demonstrated in silico target engagement [1]. The specific 2,4-dimethyl-5-acetyl substitution pattern is computationally validated for these targets, differentiating it from other acetylthiazole isomers whose binding has not been characterized. Procuring this building block provides a hypothesis-driven starting point for medicinal chemistry optimization, reducing the screening burden of random analog libraries.

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